![molecular formula C10H14BrNOS B2477610 (1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol CAS No. 1250782-42-3](/img/structure/B2477610.png)
(1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol
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Overview
Description
The compound contains a bromothiophene and a pyrrolidine ring. Bromothiophenes are aromatic compounds that contain a thiophene ring substituted with a bromine atom . Pyrrolidine is a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The bromothiophene component likely contributes to the aromaticity and reactivity of the compound.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromothiophene and pyrrolidine components. Bromothiophenes are often used in cross-coupling reactions , while pyrrolidines can undergo a variety of reactions due to their ring strain .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its bromothiophene and pyrrolidine components. For example, bromothiophenes are typically solid at room temperature , while pyrrolidines are often liquids .Scientific Research Applications
Electro-Optic Materials
The compound has been studied for its potential in electro-optic materials. For instance, a heterocycle-based derivative similar to this compound was synthesized and utilized in the development of nonlinear optical/electro-optic materials. These materials show promise for applications in optical data processing and telecommunications due to their nonlinear optical properties (Facchetti et al., 2003).
Antimicrobial Activity
Compounds with structures resembling (1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol have been evaluated for their antimicrobial properties. A study on similar pyrrolidine derivatives indicated noteworthy antibacterial activity against specific bacterial strains, suggesting potential applications in developing new antimicrobial agents (Nural et al., 2018).
Chemical Synthesis
This compound and its analogs are integral in chemical synthesis, serving as intermediates or reactants in the formation of various chemical structures. For instance, a study on the synthesis of cis-disubstituted pyrrolidin-2-ones illustrates the compound's role in creating new chemical entities, which can have various applications, including pharmaceutical development (Arfaoui et al., 2015).
Molecular Docking and Anticancer Activity
Derivatives of this compound have been used in molecular docking studies to evaluate their potential as anticancer and antimicrobial agents. This implies the compound's relevance in medicinal chemistry for drug discovery and development (Katariya et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[1-[(5-bromothiophen-2-yl)methyl]pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNOS/c11-10-4-3-9(14-10)6-12-5-1-2-8(12)7-13/h3-4,8,13H,1-2,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEMHJWCHNUTMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(S2)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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